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Compound of Interest
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Cat. No.: B12055858

Introduction

ATTO 390 is a fluorescent label belonging to the coumarin dye family, characterized by its high
fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2] The azide-
modified version, ATTO 390 azide, is specifically designed for covalent labeling of
biomolecules through the copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC), a
cornerstone of "Click Chemistry".[3][4] This highly specific and efficient reaction enables the
precise attachment of the fluorescent dye to proteins and nucleic acids that have been
functionalized with an alkyne group. Following the labeling reaction, a critical step is the
removal of unreacted, free ATTO 390 azide to ensure low background signal and accurate
downstream analysis. This document provides detailed protocols for the purification of proteins
and nucleic acids labeled with ATTO 390 azide.

Principle of "Click Chemistry" Labeling

The labeling reaction involves the formation of a stable triazole linkage between the alkyne-
modified biomolecule and the ATTO 390 azide dye, catalyzed by a Cu(l) source.[3] This
bioorthogonal reaction is highly selective and occurs under mild conditions, preserving the
integrity and function of the labeled biomolecule.

I. Purification of ATTO 390 Azide Labeled Proteins

Post-labeling, the reaction mixture contains the desired fluorescently labeled protein, unreacted
ATTO 390 azide, and reaction catalysts. The choice of purification method depends on the
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protein's properties, the required purity, and the available equipment.

Comparative Data of Protein Purification Methods

The following table summarizes typical performance characteristics for common purification

methods. Actual results may vary based on the specific protein and experimental conditions.
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Experimental Protocols for Protein Purification

Protocol 1: Size-Exclusion Chromatography (SEC) / Gel

Filtration

This is the most common and recommended method for removing unconjugated dyes from

labeled proteins.[8] It separates molecules based on their size. The larger protein-dye

conjugate will elute first, followed by the smaller, free dye molecules.
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Materials:

Sephadex G-25 or equivalent gel filtration resin[8]

Chromatography column (1-2 cm diameter, 10-30 cm length)[8]

Phosphate-Buffered Saline (PBS), pH 7.4

Labeled protein reaction mixture

Procedure:

e Column Preparation:

o Prepare a slurry of Sephadex G-25 resin in PBS buffer.

o Pack the chromatography column with the resin slurry, ensuring a uniform bed without air
bubbles. The bed height should be at least 10 cm.

o Equilibrate the column by washing with at least 3-5 column volumes of PBS buffer.[8]
e Sample Application:

o Allow the buffer to drain until it reaches the top of the resin bed.

o Carefully load the entire labeling reaction mixture onto the top of the column.

e Elution:

o

Begin eluting the sample with PBS bulffer.

The first colored, fluorescent band to elute from the column is the ATTO 390 labeled

[¢]

protein.[8]

[¢]

A second, slower-moving fluorescent band corresponds to the unbound ATTO 390 azide.

[8]

[¢]

Collect fractions of the first band.
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e Analysis and Storage:
o Confirm the purity of the collected fractions using UV-Vis spectroscopy or SDS-PAGE.
o Pool the fractions containing the pure, labeled protein.

o For storage, add a preservative like sodium azide to a final concentration of 2 mM and
store at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C.[8]

Il. Purification of ATTO 390 Azide Labeled Nucleic
Acids

Purification of labeled oligonucleotides or other nucleic acids is essential to remove excess
dye, which can interfere with hybridization and detection in applications like gPCR, FISH, and
microarrays.[9]

Comparative Data of Nucleic Acid Purification Methods

The following table summarizes typical performance characteristics for common purification
methods for nucleic acids.
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Experimental Protocols for Nucleic Acid Purification
Protocol 2: Ethanol Precipitation

This method is suitable for concentrating the labeled nucleic acid and removing a significant

portion of the unconjugated dye.[3]

Materials:

e 0.3 M Sodium Acetate (NaOAc) solution

e Cold 100% Ethanol
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e Cold 70% Ethanol
* Nuclease-free water
Procedure:
» Precipitation:
o To your labeling reaction mixture, add 0.1 volumes of 0.3 M NaOAc solution.[3]
o Add 3 volumes of cold 100% ethanol.
o Mix thoroughly and incubate at -20°C for at least 30 minutes.
o Pelleting:
o Centrifuge the mixture at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[3]
o Carefully decant and discard the supernatant, which contains the majority of the free dye.
e Washing:
o Gently add 500 pL of cold 70% ethanol to the pellet to wash away residual salts and dye.
o Centrifuge again for 10 minutes at 4°C.[3]
o Carefully decant the supernatant.
e Drying and Resuspension:
o Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry.[3]

o Resuspend the purified nucleic acid pellet in a desired volume of nuclease-free water or
buffer.

o Store the labeled nucleic acid at -20°C, protected from light.[3]

Protocol 3: Solvent Extraction with n-Butanol
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This rapid method leverages the hydrophobic nature of some ATTO dyes to partition the free
dye into an organic solvent phase, leaving the hydrophilic labeled DNA in the aqueous phase.
[11][12]

Materials:

o Water-saturated n-butanol
» Nuclease-free water
Procedure:

e Phase Separation:

o Add 2-4 volumes of water-saturated n-butanol to the aqueous labeling reaction mixture.
[11]

o Vortex vigorously for 10-20 seconds to mix the two phases.
» Extraction:

o Centrifuge the tube at moderate speed (e.g., 4,000 x g) for 10-20 seconds to separate the
phases.[11]

o The upper, organic phase (n-butanol) will be colored as it contains the extracted free ATTO
390 dye. The lower, agueous phase contains your labeled nucleic acid.

o Carefully remove and discard the upper organic phase.
» Repeat (Optional):

o For higher purity, repeat the extraction with fresh water-saturated n-butanol one or two
more times, until the organic phase is clear.[11]

» Final Clean-up:

o The remaining aqueous phase contains the purified, labeled nucleic acid. This can be
used directly or further purified by standard methods like ethanol precipitation or a spin
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column to remove any residual butanol.

lll. Visualized Workflows
Labeling and Purification Workflow for Proteins
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Caption: Workflow for labeling and purifying ATTO 390 azide proteins.
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Purification Workflow for Nucleic Acids
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Caption: Common purification methods for ATTO 390 labeled nucleic acids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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